1-Bromo-1h,1h,2h,2h-perfluorooctane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-1h,1h,2h,2h-perfluorooctane is a chemical compound with the molecular formula C8H4BrF13 and a molecular weight of 427.001 g/mol . This compound is characterized by its high fluorine content, which imparts unique chemical and physical properties. It is commonly used in various industrial and research applications due to its stability and reactivity.
Wissenschaftliche Forschungsanwendungen
1-Bromo-1h,1h,2h,2h-perfluorooctane is utilized in a wide range of scientific research applications:
Chemistry: It serves as a precursor for the synthesis of other fluorinated compounds and is used in studies involving fluorine chemistry.
Biology: The compound is used in the development of fluorinated biomolecules and in studies related to fluorine’s biological effects.
Medicine: Research into fluorinated pharmaceuticals often involves this compound due to its unique properties.
Industry: It is used in the production of fluorinated surfactants, lubricants, and coatings.
Vorbereitungsmethoden
The synthesis of 1-Bromo-1h,1h,2h,2h-perfluorooctane typically involves the bromination of perfluorooctane derivatives. One common method includes the reaction of perfluorooctyl iodide with bromine under controlled conditions to yield the desired brominated product . Industrial production methods often involve large-scale bromination processes, utilizing specialized equipment to ensure safety and efficiency.
Analyse Chemischer Reaktionen
1-Bromo-1h,1h,2h,2h-perfluorooctane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions or amines, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form perfluorooctane derivatives with different functional groups.
Oxidation Reactions: Although less common, oxidation reactions can occur, leading to the formation of perfluorinated carboxylic acids.
Common reagents used in these reactions include sodium hydroxide, lithium aluminum hydride, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Wirkmechanismus
The mechanism of action of 1-Bromo-1h,1h,2h,2h-perfluorooctane involves its interaction with various molecular targets. The bromine atom can participate in nucleophilic substitution reactions, while the fluorinated carbon chain imparts hydrophobic properties, making it useful in applications requiring water and oil repellency .
Vergleich Mit ähnlichen Verbindungen
1-Bromo-1h,1h,2h,2h-perfluorooctane is unique due to its specific bromine and fluorine content. Similar compounds include:
1-Iodo-1h,1h,2h,2h-perfluorooctane: Similar structure but with an iodine atom instead of bromine.
1-Chloro-1h,1h,2h,2h-perfluorooctane: Contains a chlorine atom instead of bromine.
Perfluorooctane: Lacks the bromine atom, making it less reactive in substitution reactions.
These compounds share similar properties but differ in their reactivity and specific applications.
Eigenschaften
IUPAC Name |
8-bromo-1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorooctane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF13/c9-2-1-3(10,11)4(12,13)5(14,15)6(16,17)7(18,19)8(20,21)22/h1-2H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJIHCPVPJZKWAJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CBr)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF13 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90382600 |
Source
|
Record name | 1-bromo-1h,1h,2h,2h-perfluorooctane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90382600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
427.00 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
161583-34-2 |
Source
|
Record name | 1-bromo-1h,1h,2h,2h-perfluorooctane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90382600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.